molecular formula C22H22N2O4 B11321657 7-methoxy-N-[4-(morpholin-4-yl)phenyl]-1-benzoxepine-4-carboxamide

7-methoxy-N-[4-(morpholin-4-yl)phenyl]-1-benzoxepine-4-carboxamide

Cat. No.: B11321657
M. Wt: 378.4 g/mol
InChI Key: UCQAYLFQBYAVKK-UHFFFAOYSA-N
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Description

7-methoxy-N-[4-(morpholin-4-yl)phenyl]-1-benzoxepine-4-carboxamide is a complex organic compound that belongs to the class of benzoxepines This compound is characterized by the presence of a methoxy group, a morpholine ring, and a benzoxepine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methoxy-N-[4-(morpholin-4-yl)phenyl]-1-benzoxepine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzoxepine Core: The benzoxepine core can be synthesized through a cyclization reaction involving a suitable precursor, such as a substituted phenol and an appropriate electrophile.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group on the benzoxepine core using reagents like methyl iodide or dimethyl sulfate.

    Attachment of the Morpholine Ring: The morpholine ring can be attached through a nucleophilic substitution reaction, where a suitable leaving group on the benzoxepine core is replaced by the morpholine moiety.

    Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction, typically involving the reaction of an amine with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine or alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are frequently employed.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Introduction of various functional groups, leading to derivatives with different properties.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and neuroprotective effects.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 7-methoxy-N-[4-(morpholin-4-yl)phenyl]-1-benzoxepine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 7-methoxy-N-[4-(morpholin-4-yl)phenyl]-1-benzoxepine-4-carboxamide stands out due to its unique benzoxepine core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C22H22N2O4

Molecular Weight

378.4 g/mol

IUPAC Name

7-methoxy-N-(4-morpholin-4-ylphenyl)-1-benzoxepine-4-carboxamide

InChI

InChI=1S/C22H22N2O4/c1-26-20-6-7-21-17(15-20)14-16(8-11-28-21)22(25)23-18-2-4-19(5-3-18)24-9-12-27-13-10-24/h2-8,11,14-15H,9-10,12-13H2,1H3,(H,23,25)

InChI Key

UCQAYLFQBYAVKK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)OC=CC(=C2)C(=O)NC3=CC=C(C=C3)N4CCOCC4

Origin of Product

United States

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